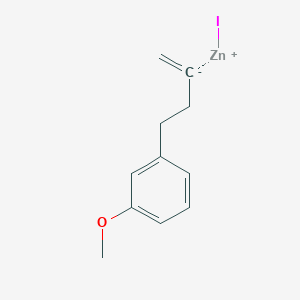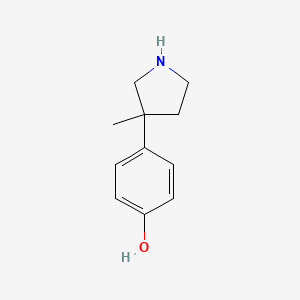
4-(3-Methylpyrrolidin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylpyrrolidin-3-yl)phenol is an organic compound that features a phenol group attached to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the phenol and pyrrolidine moieties allows for a diverse range of chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyrrolidin-3-yl)phenol typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction. The phenol group can then be introduced via electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. Continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpyrrolidin-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced under acidic conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols
Scientific Research Applications
4-(3-Methylpyrrolidin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Methylpyrrolidin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxyphenyl)pyrrolidine
- 3-(1-Methyl-2-pyrrolidinyl)pyridine
- 4-(3-Indolyl)pyrrolidine
Uniqueness
4-(3-Methylpyrrolidin-3-yl)phenol is unique due to the specific combination of the phenol and pyrrolidine moieties. This combination allows for a diverse range of chemical reactions and biological activities that are not observed in similar compounds. The presence of the methyl group on the pyrrolidine ring further enhances its reactivity and biological profile .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-(3-methylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C11H15NO/c1-11(6-7-12-8-11)9-2-4-10(13)5-3-9/h2-5,12-13H,6-8H2,1H3 |
InChI Key |
JLCNXSUMLZVZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


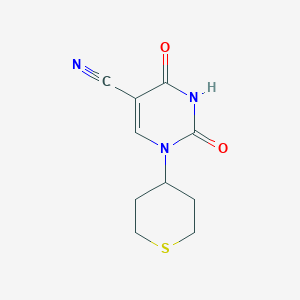
![2-Amino-4-(sec-butyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14880967.png)
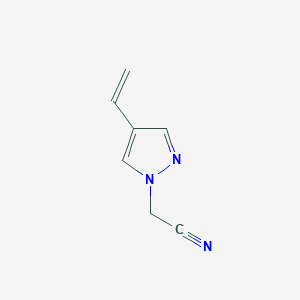
![N-(3,4-dichlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B14880979.png)
![6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14880982.png)
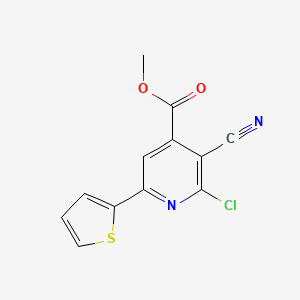
![2-Methyl-2-azaspiro[4.5]decane-1,6-dione](/img/structure/B14880985.png)

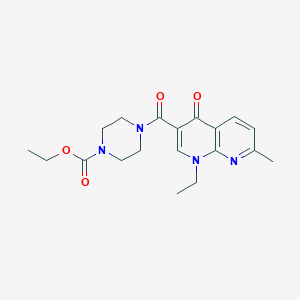
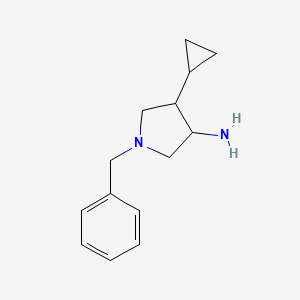
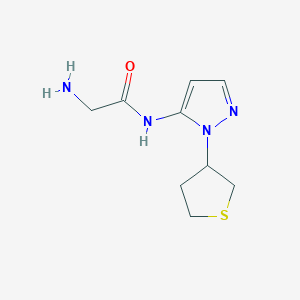
![3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B14881009.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone](/img/structure/B14881011.png)
